![molecular formula C21H21N5O4S B2538501 2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(2-methoxyphenyl)acetamide CAS No. 902433-96-9](/img/structure/B2538501.png)
2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(2-methoxyphenyl)acetamide
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Description
Scientific Research Applications
H1-antihistaminic Activity
Research has identified a series of 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones as a new class of H1-antihistaminic agents. These compounds were synthesized through cyclization processes and tested for their in vivo H1-antihistaminic activity on guinea pigs. The studies found that all tested compounds significantly protected animals from histamine-induced bronchospasm. Specifically, a compound emerged as the most active, indicating a higher potency than the reference standard chlorpheniramine maleate, with negligible sedation effects, making it a potential prototype molecule for further development as a new class of H1-antihistaminic agents (Alagarsamy et al., 2009).
Synthesis and Pharmacological Investigations
Another study focused on the synthesis and pharmacological investigation of novel 4-(2-methylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones. This research aimed to explore the compounds' H1-antihistaminic activity, revealing similar protective effects against histamine-induced bronchospasm in guinea pigs. The findings supported the potential for these compounds to serve as prototypes for the development of new H1-antihistaminic agents, highlighting their negligible sedation compared to chlorpheniramine maleate (Alagarsamy et al., 2008).
Tubulin Polymerization Inhibitors and Vascular Disrupting Agents
A series designed as conformationally restricted CA-4 analogues, including 1-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, were tested for tubulin polymerization and growth inhibitory activities. Some derivatives showed potent inhibitors of tubulin assembly and possessed significant anticancer activity, suggesting their role as vascular damaging agents. This research points to the broader therapeutic potential of triazoloquinazolinone derivatives beyond antihistaminic activity, particularly in cancer treatment (Driowya et al., 2016).
properties
IUPAC Name |
2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S/c1-12-22-20-13-9-17(29-3)18(30-4)10-15(13)24-21(26(20)25-12)31-11-19(27)23-14-7-5-6-8-16(14)28-2/h5-10H,11H2,1-4H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXQAPAHHDJIFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC(=O)NC4=CC=CC=C4OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-(2-methoxyphenyl)acetamide |
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